![molecular formula C16H24N2O2 B3850557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B3850557.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine, commonly known as "DBL," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBL is a psychoactive compound that belongs to the class of phenethylamines and is structurally similar to MDMA (3,4-methylenedioxymethamphetamine). In recent years, DBL has been studied extensively for its potential use in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Wirkmechanismus
DBL acts by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of DBL, including feelings of euphoria, increased empathy, and altered perception.
Biochemical and Physiological Effects:
DBL has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, DBL has been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those observed with MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
DBL has several advantages as a research tool. It is relatively easy to synthesize in the laboratory, and its effects are well-characterized. However, there are also limitations to its use. DBL is a psychoactive compound and must be handled with care to avoid accidental exposure. Additionally, the use of DBL in animal studies may be limited due to ethical concerns.
Zukünftige Richtungen
There are several potential future directions for research on DBL. One area of interest is the development of new therapeutic agents based on the structure of DBL. Another area of interest is the study of the long-term effects of DBL use, particularly with regard to its potential for addiction and neurotoxicity. Finally, there is a need for further research on the safety and efficacy of DBL in human clinical trials.
Wissenschaftliche Forschungsanwendungen
DBL has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that DBL has a similar mechanism of action to MDMA, which is believed to be responsible for its psychoactive effects. DBL acts as a serotonin releasing agent, increasing the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood, decreased anxiety, and reduced symptoms of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-7-5-14(6-8-17)18(2)12-13-3-4-15-16(11-13)20-10-9-19-15/h3-4,11,14H,5-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMNIZCILEGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.